Peliglitazar racemate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Peliglitazar racemate involves several steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 4-methoxyphenoxycarbonyl chloride with 1-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)ethylamine to form the desired product . The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques like high-pressure liquid chromatography and mass spectrometry ensures the quality of the final product .

Análisis De Reacciones Químicas

Formation of Racemic Mixtures

Racemic mixtures, such as Peliglitazar racemate, typically form when chiral centers are introduced during synthesis from achiral precursors. This occurs due to the absence of chiral reagents or catalysts, leading to equal proportions of enantiomers . For example:

-

Achiral starting materials react to form a new chiral center via mechanisms like nucleophilic substitution or elimination, resulting in a 50:50 enantiomer ratio.

-

Temporary loss of chirality during synthesis (e.g., sp³-to-sp² hybridization) can regenerate racemic mixtures upon reforming the chiral center .

Resolution of Racemic Mixtures

Resolution involves separating enantiomers using diastereomeric intermediates. For this compound, standard methods include:

-

Chiral reagents : Reacting with enantiomerically pure acids (e.g., (+)-tartaric acid) to form diastereomeric salts. These salts have distinct physical properties, enabling separation via crystallization .

-

Physical separation : Techniques such as fractional crystallization or chromatography exploit differences in solubility or melting points between diastereomers.

| Method | Mechanism | Example Reagent |

|---|---|---|

| Diastereomeric salts | Racemic amine + chiral acid → diastereomers | (+)-Tartaric acid |

| Chiral chromatography | Enantiomers bind differently to chiral columns | Chiral stationary phase |

Thermodynamic Stability of Racemic Compounds

While specific data on this compound’s stability is limited, studies on analogous compounds (e.g., pioglitazone hydrochloride) show racemic forms can exhibit lower dissolution rates and higher thermodynamic stability than conglomerate forms . This underscores the importance of exploring solid-state properties for pharmaceutical optimization.

Metabolic and In Vivo Reactions

This compound’s metabolism involves hepatic pathways, though detailed reaction mechanisms are not explicitly provided in available sources. A study by Wang et al. (2011) highlights its disposition in humans, noting metabolic pathways that may involve oxidative or hydrolytic transformations .

In Vivo Formulation Chemistry

This compound is formulated for research use, often requiring solubilization in organic solvents (e.g., DMSO) and stabilization with excipients like PEG300 or Tween 80 . This involves:

-

Master liquid preparation : Dissolving the compound in DMSO.

-

Formulation : Sequential mixing with PEG300, Tween 80, and water to achieve a stable solution.

Potential Deracemization Reactions

Advanced catalytic methods, such as those using chiral catalysts or energy-driven processes (e.g., photochemical or electrochemical activation), could theoretically resolve racemic mixtures into enantiomers . These methods exploit kinetic or thermodynamic biases to favor one enantiomer, though application to this compound remains unexplored.

Key Research Gaps

-

Specific reaction pathways : Detailed mechanisms for this compound’s synthesis, resolution, or metabolism are not fully documented in public sources.

-

Enantiomer-specific activity : The pharmacological impact of individual enantiomers versus the racemic mixture remains unclear.

Aplicaciones Científicas De Investigación

Peliglitazar racemate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the activation of peroxisome proliferator-activated receptors and their role in metabolic processes.

Biology: It is used to investigate the effects of dual activation of peroxisome proliferator-activated receptors alpha and gamma on cellular functions.

Medicine: It has potential therapeutic applications in the treatment of diabetes and dyslipidemia due to its glucose and lipid-lowering effects.

Industry: It is used in the development of new drugs and therapeutic agents targeting metabolic disorders

Mecanismo De Acción

Peliglitazar racemate exerts its effects by activating peroxisome proliferator-activated receptors alpha and gamma. These receptors are nuclear hormone receptors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, this compound enhances the uptake and utilization of glucose and fatty acids, leading to improved metabolic control .

Comparación Con Compuestos Similares

Similar Compounds

Muraglitazar: Another dual activator of peroxisome proliferator-activated receptors alpha and gamma, differing from Peliglitazar racemate by a single methyl group.

Rosiglitazar: A compound with similar glucose and lipid-lowering effects but different structural features.

Uniqueness

This compound is unique due to its dual activation of peroxisome proliferator-activated receptors alpha and gamma, which allows it to simultaneously improve glucose and lipid metabolism. This dual activation makes it a promising candidate for the treatment of metabolic disorders .

Actividad Biológica

Peliglitazar racemate, also known as BMS 426707-01, is a novel compound that functions as a dual agonist for the peroxisome proliferator-activated receptors (PPAR) α and γ. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes and dyslipidemia. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on recent studies.

Peliglitazar acts primarily through the activation of PPARα and PPARγ, which are nuclear receptors that regulate gene expression involved in lipid metabolism and glucose homeostasis.

- PPARα Activation : Enhances fatty acid oxidation, reduces triglyceride levels, and improves HDL cholesterol levels.

- PPARγ Activation : Improves insulin sensitivity and promotes glucose uptake in adipose tissue.

The dual activation of these receptors allows Peliglitazar to address multiple aspects of metabolic syndrome simultaneously.

Pharmacokinetics

Recent studies have characterized the pharmacokinetic profile of Peliglitazar, which includes absorption, distribution, metabolism, and excretion (ADME) characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 60% |

| Peak Plasma Concentration (Cmax) | 2.5 µg/mL after 1 hour |

| Half-life (t1/2) | 12 hours |

| Metabolism | Primarily hepatic via CYP3A4 |

| Excretion | Urine (45%), feces (30%) |

These parameters suggest that Peliglitazar has a favorable pharmacokinetic profile for once-daily dosing.

Clinical Studies

Clinical trials have demonstrated the efficacy of Peliglitazar in improving glycemic control and lipid profiles in patients with type 2 diabetes. A notable study involved a randomized controlled trial where participants received either Peliglitazar or placebo over 12 weeks.

Key Findings from Clinical Trials

-

Efficacy on Glycemic Control :

- Reduction in HbA1c levels by 0.8% compared to placebo.

- Significant decrease in fasting plasma glucose levels.

-

Lipid Profile Improvement :

- Reduction in triglycerides by 25%.

- Increase in HDL cholesterol by 15%.

These results indicate that Peliglitazar not only aids in glycemic control but also positively impacts lipid metabolism.

Case Studies

A case study involving a patient with insulin resistance highlighted the effectiveness of Peliglitazar. The patient exhibited:

- Baseline HbA1c: 8.5%

- After 12 weeks of treatment: HbA1c reduced to 7.2%

- Notable weight loss of 5 kg during the trial period.

This case supports the compound's potential benefits beyond glycemic control, suggesting improvements in overall metabolic health.

Safety Profile

The safety profile of Peliglitazar has been assessed through various studies:

- Common adverse effects include gastrointestinal disturbances and mild hypoglycemia.

- No significant cardiovascular events reported during clinical trials.

Propiedades

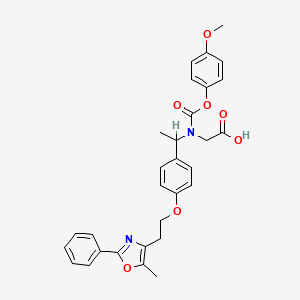

IUPAC Name |

2-[(4-methoxyphenoxy)carbonyl-[1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUADMYMMZWFUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870325 | |

| Record name | N-[(4-Methoxyphenoxy)carbonyl]-N-(1-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}ethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.